molecular formula C14H19NO3 B14216251 Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester CAS No. 824950-51-8

Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester

Cat. No.: B14216251
CAS No.: 824950-51-8
M. Wt: 249.30 g/mol
InChI Key: YGXYLGMASQZLCL-UHFFFAOYSA-N
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Description

Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H23NO2. This compound is known for its unique structure, which includes a carbamic acid moiety and a hydroxy(2-phenyl-2-propenyl) group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-phenyl-2-propenyl alcohol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.

Scientific Research Applications

Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy(2-phenyl-2-propenyl) group can interact with enzymes or receptors, modulating their activity. The ester bond can be hydrolyzed under physiological conditions, releasing the active carbamic acid moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-phenyl-2-propenyl)-2-propenyl-, 1,1-dimethylethyl ester
  • Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, methyl ester

Uniqueness

Carbamic acid, hydroxy(2-phenyl-2-propenyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy(2-phenyl-2-propenyl) group provides unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

824950-51-8

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-hydroxy-N-(2-phenylprop-2-enyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-11(12-8-6-5-7-9-12)10-15(17)13(16)18-14(2,3)4/h5-9,17H,1,10H2,2-4H3

InChI Key

YGXYLGMASQZLCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=C)C1=CC=CC=C1)O

Origin of Product

United States

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